D-Galactose-18O
Description
Rationale for ¹⁸O Isotopic Labeling in Carbohydrate Studies
While carbon-13 and deuterium (B1214612) are more commonly used for labeling carbohydrates, oxygen-18 offers unique advantages and answers specific biochemical questions. researchgate.net Oxygen atoms are integral to the structure of carbohydrates and participate in numerous enzymatic reactions, including glycosylation, hydrolysis, and isomerization. frontiersin.org Labeling with ¹⁸O allows researchers to probe the mechanisms of these reactions by tracking the fate of specific oxygen atoms.
One key application of ¹⁸O labeling in carbohydrate studies is to investigate the source of oxygen atoms in metabolic products. For instance, it can help determine whether an oxygen atom in a newly synthesized molecule comes from a substrate, water, or another molecule. alfa-chemistry.com This is particularly important in studying the mechanisms of hydrolase and oxygenase enzymes involved in carbohydrate metabolism.
Furthermore, the exchange of oxygen isotopes between carbohydrates and water (H₂¹⁸O) can provide insights into the dynamics of sugar conformations, such as the interconversion between cyclic and open-chain forms. mdpi.com Mass spectrometry can be used to analyze the incorporation of ¹⁸O into monosaccharides like D-galactose, revealing information about these exchange reactions. mdpi.com This technique is valuable for understanding the chemical behavior of carbohydrates in aqueous environments, which is fundamental to their biological function.
Historical Context and Evolution of D-Galactose Tracer Applications
The use of isotopic tracers in metabolic research has a rich history, beginning with the pioneering work using radioactive isotopes in the mid-20th century. omicronbio.com These early studies laid the groundwork for understanding complex metabolic pathways. Over time, with the development of sensitive analytical instruments like the mass spectrometer, the focus began to shift towards the use of stable isotopes due to their safety and versatility. scielo.br
Galactose tracers, in general, have been instrumental in studying mammalian carbohydrate metabolism. nih.gov Their applications are twofold: they help in quantifying the flux of galactose carbons through various metabolic pathways and are used to determine hepatic glucose fluxes. nih.gov Early studies often employed radioisotopes to trace the metabolism of galactose. For example, 2-Deoxy-2-[¹⁸F]fluoro-D-galactose, a positron-emitting tracer, was developed to measure galactose metabolism in the liver using Positron Emission Tomography (PET). nih.gov This allowed for the non-invasive imaging and quantification of regional metabolic function in the liver. nih.gov
With the advancement of stable isotope methodologies, tracers like ¹³C-labeled D-galactose became valuable tools for sensitive determination of D-galactose in human plasma and for evaluating endogenous D-galactose formation. nih.gov While specific historical milestones for the use of D-Galactose-¹⁸O are not as extensively documented as for other isotopes, its application is a logical progression of the broader field of isotopic labeling in carbohydrate research. The foundational knowledge gained from studies using other galactose tracers paved the way for the use of ¹⁸O-labeled galactose to answer more specific questions about the roles of oxygen atoms in enzymatic reactions and metabolic transformations.
Interactive Data Table: Key Applications of Isotopically Labeled Galactose Tracers
| Tracer | Isotope | Analytical Technique | Key Research Application |
| 2-Deoxy-2-fluoro-D-galactose | ¹⁸F | PET | Measurement of regional galactose metabolism in the liver. nih.gov |
| D-Galactose | ¹³C | GC-MS | Sensitive determination of plasma D-galactose concentrations and endogenous formation. nih.gov |
| D-Galactose | ¹⁸O | Mass Spectrometry | Investigating ¹⁶O/¹⁸O exchange reactions and understanding the role of oxygen in enzymatic mechanisms. mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2 |
InChI Key |
GZCGUPFRVQAUEE-CRBFOMOZSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=[18O])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for D Galactose 18o
Strategies for ¹⁸O Isotopic Incorporation into D-Galactose
The introduction of an ¹⁸O atom into the D-galactose scaffold can be accomplished through several strategic approaches. The choice of method depends on the desired labeling position and the required isotopic enrichment.
Chemical Synthesis Approaches for Positional ¹⁸O Labeling
Chemical synthesis provides robust methods for introducing ¹⁸O at specific positions within the D-galactose molecule. These methods range from simple exchange reactions to complex multi-step syntheses involving protective group chemistry.
One of the most direct methods involves the acid- or base-catalyzed oxygen exchange between the carbonyl group of the open-chain form of D-galactose and ¹⁸O-labeled water (H₂¹⁸O). nih.gov This reaction primarily labels the anomeric oxygen (C1), as the cyclic hemiacetal form is in equilibrium with the open-chain aldehyde. nih.gov The process typically involves dissolving the carbohydrate in H₂¹⁸O and incubating at elevated temperatures to facilitate the exchange. nih.gov
For positional labeling at hydroxyl groups other than the anomeric one, a more elaborate multi-step synthesis is required. This strategy involves:
Orthogonal Protection: Selectively protecting all but one hydroxyl group using various protecting groups (e.g., acetyl, benzyl, isopropylidene). rroij.comnih.govtennessee.edu
Activation: Converting the free hydroxyl group into a good leaving group, such as a tosylate or triflate.
Nucleophilic Substitution: Displacing the leaving group with an ¹⁸O-containing nucleophile, such as H₂¹⁸O or a metal hydroxide prepared with H₂¹⁸O, typically proceeding through an Sₙ2 mechanism which results in an inversion of stereochemistry at that center.
Deprotection: Removing the protecting groups to yield the final ¹⁸O-labeled D-galactose. rroij.com
This approach allows for the precise placement of the ¹⁸O label at any of the C2, C3, C4, or C6 positions, depending on the initial protection strategy.
| Labeling Position | Methodology | Key Reagents | Primary Outcome |
|---|---|---|---|
| C1 (Anomeric Oxygen) | Carbonyl Oxygen Exchange | D-Galactose, H₂¹⁸O, Acid/Base Catalyst | Specific labeling at the anomeric position. |
| C2, C3, C4, or C6 | Multi-step Synthesis | Protected Galactose Derivatives, Activating Agents (e.g., TsCl), ¹⁸O-Nucleophile | Site-specific labeling at a chosen hydroxyl group. |
Chemo-Enzymatic Synthesis Routes for D-Galactose-18O
Chemo-enzymatic methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce ¹⁸O-labeled galactose. alfa-chemistry.comrsc.org These approaches are valued for their high regio- and stereoselectivity, often proceeding under mild reaction conditions. alfa-chemistry.com
A primary strategy involves the use of glycosyltransferases. For instance, a galactosyltransferase can be used to transfer a galactose unit from an ¹⁸O-labeled donor substrate, such as UDP-D-[¹⁸O]galactose, to an acceptor molecule. nih.gov The labeled UDP-D-galactose can itself be synthesized chemo-enzymatically. This method is particularly useful for labeling the glycosidic oxygen.
Another chemo-enzymatic route employs oxidoreductase enzymes. Galactose oxidase, for example, selectively oxidizes the C6 primary alcohol of D-galactose to an aldehyde. This aldehyde can then be reduced back to an alcohol using a reducing agent in the presence of H₂¹⁸O, thereby incorporating the ¹⁸O label specifically at the C6 position.
Enzymes such as β-galactosidase can also be utilized in transgalactosylation reactions, where an ¹⁸O-labeled galactosyl moiety is transferred from a donor to an acceptor molecule. nih.gov By carefully selecting the enzyme and reaction conditions, specific linkages can be targeted.
| Enzyme Class | Example Enzyme | Strategy | ¹⁸O Source |
|---|---|---|---|
| Glycosyltransferase | β1,4-Galactosyltransferase | Transfer of an ¹⁸O-labeled galactose unit. | UDP-D-[¹⁸O]galactose |
| Oxidoreductase | Galactose Oxidase | Oxidation of C6-OH followed by reduction. | H₂¹⁸O (during reduction step) |
| Glycoside Hydrolase | β-Galactosidase | Transgalactosylation with an ¹⁸O-labeled donor. | ¹⁸O-labeled galactoside |
Purification and Validation of this compound Preparations
Following synthesis, rigorous purification of D-Galactose-¹⁸O is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for carbohydrates are well-suited for this purpose.
Purification Methods:
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the labeled product from unlabeled precursors and impurities with high resolution. mdpi.com Size-exclusion chromatography can be effective for removing small molecules like salts and catalysts. scielo.br Ion-exchange and hydrophobic interaction chromatography are also employed, particularly after enzymatic reactions, to remove protein catalysts. nih.govresearchgate.net
Extraction: Liquid-liquid extraction can be used to remove nonpolar impurities or excess reagents from the aqueous solution containing the polar carbohydrate product. nih.gov
Validation Methods: Validation is critical to confirm the successful incorporation of ¹⁸O and to determine its precise location and abundance.
Mass Spectrometry (MS): This is the primary technique for confirming isotopic labeling. Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) can precisely measure the mass increase corresponding to the replacement of ¹⁶O with ¹⁸O, thereby confirming the presence of the label and allowing for the calculation of isotopic purity. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁸O is not directly NMR-active, its presence can be inferred through its isotopic effect on the chemical shifts of adjacent ¹³C or ¹H nuclei. A slight upfield shift in the ¹³C NMR spectrum for the carbon atom bonded to the ¹⁸O is often observable, which helps to pinpoint the location of the label. wikipedia.org
| Technique | Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification | Separation of labeled product from impurities. |
| Size-Exclusion Chromatography | Purification | Removal of components with significantly different molecular weights. |
| Mass Spectrometry (MS) | Validation | Confirmation of mass shift due to ¹⁸O; determination of isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) | Validation | Positional verification of the ¹⁸O label via isotope effects on adjacent nuclei. |
Considerations for Isotopic Purity and Stability of Labeled Substrates
The utility of D-Galactose-¹⁸O as a tracer is highly dependent on its isotopic purity and the stability of the label.
Isotopic Purity: Isotopic purity, or isotopic enrichment, refers to the mole fraction of the isotope at a specific position in the molecule, expressed as a percentage. isotope.com It is a measure of how successfully the ¹⁸O isotope has replaced the natural ¹⁶O at the target site. For example, a 99% isotopic enrichment means that 99% of the molecules have an ¹⁸O atom at the desired position. This value is typically determined by mass spectrometry, which can resolve the mass differences between the labeled (isotopologue) and unlabeled molecules. researchgate.net Incomplete reactions or the presence of naturally abundant isotopes of other elements (e.g., ¹³C) must be accounted for when calculating isotopic purity. researchgate.net
Stability: The stability of the ¹⁸O label is crucial for ensuring that the tracer accurately reports on the metabolic or chemical fate of the molecule. The C-O-C (ether or glycosidic) and C-OH (hydroxyl) bonds are generally stable under physiological conditions. However, the anomeric oxygen (at C1) in the hemiacetal form is susceptible to exchange with oxygen from water, especially under acidic or basic conditions, due to the equilibrium with the open-chain aldehyde form. nih.gov Therefore, D-galactose labeled at the C1 position may lose its isotopic label if used in aqueous environments with uncontrolled pH. Labels at other positions (C2, C3, C4, C6), which are part of more stable secondary or primary alcohol groups, are not prone to such exchange and are considered stable for most applications.
Advanced Analytical Techniques for D Galactose 18o
Mass Spectrometry-Based Detection and Quantification of 18O-Labeled Metabolites
Mass spectrometry (MS) is a cornerstone for the analysis of ¹⁸O-labeled compounds, offering high sensitivity and specificity. The incorporation of the heavier ¹⁸O isotope results in a predictable mass shift, allowing for the differentiation of labeled from unlabeled molecules. ontosight.ai
High-Resolution Mass Spectrometry (HRMS) for 18O Isotopologue Analysis
High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy and resolving power to distinguish between isotopologues, which are molecules that differ only in their isotopic composition. This capability is crucial for accurately determining the incorporation of ¹⁸O into metabolites. nih.gov The high resolution of instruments like Fourier transform-ion cyclotron resonance-mass spectrometry (FTICR-MS) and Orbitrap-based mass spectrometers allows for the separation of isotopic peaks that would otherwise overlap, enabling precise quantification of different labeled species (e.g., molecules with one or two ¹⁸O atoms). jove.comannualreviews.org This is particularly important in ¹⁸O-labeling experiments where the goal is to measure the extent of isotope incorporation, which reflects the activity of specific metabolic pathways. jove.com
HRMS can be used to analyze the isotopic envelopes of molecules, which are the patterns of peaks that result from the natural abundance of isotopes like ¹³C and ¹⁵N, in addition to the introduced ¹⁸O label. capes.gov.br By de-convoluting these complex isotopic patterns, researchers can determine the number of ¹⁸O atoms incorporated into a molecule with a high degree of confidence. jove.com This detailed analysis provides insights into reaction mechanisms and metabolic fluxes. jove.comethz.ch
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for D-Galactose-18O Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing complex mixtures, making it well-suited for studying ¹⁸O-labeled metabolites in biological samples. nih.govnih.gov In LC-MS, the sample is first separated by liquid chromatography, which separates compounds based on their physicochemical properties. The separated compounds are then introduced into the mass spectrometer for detection and quantification. spectroscopyonline.com
For carbohydrate analysis, including D-Galactose-¹⁸O, hydrophilic interaction liquid chromatography (HILIC) is often employed. HILIC provides good retention and separation of polar compounds like sugars. mdpi.com The use of stable isotope-labeled internal standards, such as ¹³C-labeled carbohydrates, can improve the accuracy and precision of quantification. mdpi.com
LC-MS methods can be optimized for sensitivity and speed. For instance, ultrahigh-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (QqQ-MS) operating in multiple reaction monitoring (MRM) mode allows for the highly selective and sensitive quantification of specific analytes. ucdavis.edunih.gov This approach is particularly useful for targeted metabolomics studies where the goal is to measure the levels of specific ¹⁸O-labeled metabolites. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | BEH Amide Column (2.1 x 50 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | 5 mmol/L ammonium (B1175870) formate (B1220265) in acetonitrile (B52724)/water (90/10 v/v) | nih.gov |
| Mobile Phase B | 5 mmol/L ammonium formate in acetonitrile/water (50/50 v/v) | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Injection Volume | 20 µL | nih.gov |
| Ionization Mode | Negative-ion Electrospray Ionization (ESI) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized 18O-Labeled Carbohydrates
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of carbohydrates. However, due to their low volatility, carbohydrates must first be chemically modified through a process called derivatization. ajrsp.com Common derivatization methods for carbohydrates include silylation and acylation, which increase their volatility and improve their chromatographic behavior. researchgate.netrsc.org
Once derivatized, the ¹⁸O-labeled carbohydrates can be separated by GC and detected by MS. The mass spectra of the derivatized carbohydrates provide information about their structure and isotopic composition. nih.gov GC-MS methods can be highly sensitive and provide excellent chromatographic resolution, allowing for the separation of different carbohydrate isomers. nih.gov
The choice of derivatization method can influence the fragmentation pattern of the carbohydrates in the mass spectrometer, which can be used to obtain structural information. nih.gov For example, the analysis of methyloxime peracetate derivatives of glucose and fructose (B13574) by GC-MS under electron impact (EI) ionization results in unique fragments that can be used for their quantitative analysis. nih.gov Isotope dilution GC-MS, using stable isotope-labeled internal standards, is often employed for accurate quantification. researchgate.net
| Parameter | Method/Condition | Reference |
|---|---|---|
| Derivatization | Methoxyamine hydrochloride in pyridine (B92270) followed by MSTFA | mdpi.com |
| GC Column | HP 6890 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | ajrsp.com |
| Injector Temperature | 180 °C | ajrsp.com |
| Carrier Gas | Helium at 1 ml/min | ajrsp.com |
| Oven Program | Hold at 180°C for 2 min, ramp 5°C/min to 250°C, then ramp 50°C/min to 300°C | ajrsp.com |
| MS Detection | Electron Impact (EI) or Chemical Ionization (CI) | nih.gov |
Monitoring Oxygen Exchange Reactions via 18O-Labeling in Complex Systems
A key application of ¹⁸O-labeling is the study of oxygen exchange reactions. ontosight.ai These reactions, often catalyzed by enzymes, involve the incorporation of oxygen atoms from water into a substrate molecule. By conducting these reactions in the presence of ¹⁸O-enriched water (H₂¹⁸O), researchers can use mass spectrometry to track the incorporation of the heavy isotope into the product. jove.com
This approach has been instrumental in elucidating enzyme mechanisms. ontosight.ai For example, the number of ¹⁸O atoms incorporated can provide information about the number of carboxyl groups in a peptide or the mechanism of a particular enzymatic cleavage. jove.com In complex biological systems, monitoring oxygen exchange can reveal the dynamics of metabolic pathways and the interplay between different enzymes and substrates. ethz.ch The ability to trace the source and fate of oxygen atoms provides a level of detail that is often unattainable with other methods. ethz.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and for studying metabolic pathways. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of specific atoms within a molecule.
Carbon-13 NMR Spectroscopy for Metabolic Tracing with 18O-Labeled Substrates
Carbon-13 (¹³C) NMR spectroscopy, particularly in combination with ¹³C-labeled substrates, is a valuable tool for metabolic tracing. nih.gov The presence of an ¹⁸O atom attached to a ¹³C atom causes a small but measurable upfield shift in the ¹³C NMR signal, known as an ¹⁸O-isotope-induced shift. researchgate.netacs.org This phenomenon allows for the detection and quantification of ¹⁸O incorporation at specific positions within a molecule. researchgate.net
Proton NMR Spectroscopy for Isotopic Enrichment Assessment in this compound
While Proton Nuclear Magnetic Resonance (¹H NMR) is a cornerstone technique for structural elucidation of carbohydrates, its direct application for assessing ¹⁸O isotopic enrichment is limited. The substitution of a ¹⁶O atom with an ¹⁸O atom results in a negligible change in the electronic environment of adjacent protons, leading to minimal or unobservable changes in ¹H NMR chemical shifts.
The primary NMR method for quantifying ¹⁸O enrichment relies on the isotope's effect on the ¹³C NMR spectrum. The heavier ¹⁸O isotope causes a small but distinct upfield shift (typically 0.01-0.05 ppm) in the resonance of the directly bonded carbon atom (C-1 in this case) and can also induce smaller shifts on adjacent carbons. nih.govacs.org This phenomenon, known as the ¹⁸O isotope shift in ¹³C NMR, allows for the direct observation and quantification of isotopic incorporation. nih.gov By comparing the integrals of the shifted and unshifted signals in the ¹³C NMR spectrum, the percentage of enrichment can be accurately determined.
For example, in a sample of D-Galactose partially labeled at the C1-hydroxyl group, the C-1 carbon would exhibit two distinct signals: one at the standard chemical shift for D-Galactose and another slightly upfield, representing the D-Galactose-1-¹⁸O isotopologue.
Table 1: Illustrative ¹³C NMR Isotope Shifts for D-Galactose-1-¹⁸O This table presents hypothetical data based on established principles of ¹⁸O isotope effects on ¹³C NMR spectra.
| Carbon Atom | Unlabeled D-Galactose (δ ppm) | D-Galactose-1-¹⁸O (δ ppm) | Isotope Shift (Δδ ppm) |
| C-1 (α-anomer) | 97.7 | ~97.67 | ~ -0.03 |
| C-1 (β-anomer) | 92.9 | ~92.87 | ~ -0.03 |
| C-2 (α-anomer) | 69.5 | ~69.49 | ~ -0.01 |
| C-2 (β-anomer) | 73.8 | ~73.79 | ~ -0.01 |
Advanced NMR Techniques for Conformational and Mechanistic Insights of Labeled Glycans
Isotopic labeling, including with ¹⁸O, is instrumental for advanced NMR studies that probe the three-dimensional structure, dynamics, and reaction mechanisms of glycans. glycoforum.gr.jpacs.org While ¹³C is more commonly used for conformational studies due to its larger chemical shift dispersion, ¹⁸O labeling is a uniquely powerful tool for mechanistic enzymology. acs.orgzenodo.orgnih.gov
Conformational Analysis: Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to determine the conformation of glycans. zenodo.orgnih.gov Isotopic labeling, often with ¹³C, helps to resolve signal overlap and provides specific anchor points for structural assignments. acs.orgd-nb.info These techniques can define glycosidic torsion angles and characterize the flexibility of the glycan chain, providing insights into how it is presented for interaction with proteins. glycoforum.gr.jpnih.gov
Mechanistic Insights: The use of D-Galactose-¹⁸O is particularly valuable for studying the mechanisms of glycosyltransferases and glycosidases. By incorporating the ¹⁸O label at a specific position, such as the glycosidic oxygen, researchers can use NMR or mass spectrometry to track the fate of this atom during an enzymatic reaction. nih.gov For instance, ¹³C NMR studies of substrates labeled with ¹⁸O can reveal whether a glycosidic bond is cleaved between the anomeric carbon and the glycosidic oxygen or between the oxygen and the aglycone, thus elucidating the enzyme's catalytic mechanism. nih.gov This method allows for the direct observation of oxygen exchange reactions with the solvent (H₂¹⁸O), providing definitive evidence for the formation of reaction intermediates. nih.govnih.gov
Table 2: Application of Advanced NMR Techniques to Labeled Glycans
| NMR Technique | Information Gained | Relevance to D-Galactose-¹⁸O |
| HSQC/HMBC | Covalent structure determination, linkage analysis | Confirms the position of the ¹⁸O label by correlating protons and carbons. |
| NOESY/ROE | Through-space proton-proton proximities, 3D conformation, glycan folding | Provides structural constraints for modeling the conformation of the galactose moiety. |
| Relaxation Studies | Molecular dynamics, flexibility of glycan chains | Assesses the dynamic behavior of the ¹⁸O-labeled galactose unit within a larger oligosaccharide. nih.gov |
| ¹³C NMR of ¹⁸O-labeled substrates | Isotope shifts, oxygen exchange rates | Directly probes reaction mechanisms of galactosidases/galactosyltransferases. nih.govnih.gov |
Chromatographic Separations for Isotope-Labeled Carbohydrates
Chromatographic techniques are essential for the purification and analysis of this compound, separating it from reaction mixtures, biological matrices, and other monosaccharides. The choice of method depends on the specific analytical goal.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Monosaccharide Isomer Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful variant of normal-phase liquid chromatography that excels at separating highly polar compounds like carbohydrates. nih.gov It is particularly well-suited for resolving structural isomers, such as the epimers glucose and galactose, which can be challenging to separate by reversed-phase methods. nih.govoup.com The separation mechanism relies on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. thermofisher.com
HILIC can effectively separate D-galactose from other monosaccharides like glucose, mannose, and fructose. nih.gov Various polar stationary phases are used, with amide-bonded and poly-hydroxyl (e.g., DIOL) phases being common choices for carbohydrate analysis. mdpi.comlcms.cz As with HPLC, the separation in HILIC is based on the chemical structure (specifically, the number and orientation of hydroxyl groups), not the isotopic mass. Therefore, HILIC is used to isolate the galactose fraction from a mixture, and mass spectrometry is subsequently required to quantify the ratio of this compound to its unlabeled form. nih.govmdpi.com
Table 4: Representative HILIC Conditions for Monosaccharide Isomer Separation
| Parameter | Condition |
| Column | Amide-bonded (e.g., Waters BEH Amide) or DIOL (e.g., Lichrosphere 100 DIOL) nih.govmdpi.com |
| Mobile Phase A | Water or aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) frontiersin.org |
| Mobile Phase B | Acetonitrile frontiersin.org |
| Gradient | High to low concentration of acetonitrile (e.g., 90% to 60% B) frontiersin.org |
| Flow Rate | 0.1 - 0.4 mL/min for analytical scale sielc.comnih.gov |
| Temperature | 25 - 40 °C nih.govmdpi.com |
| Detector | Mass Spectrometry (ESI-MS), Evaporative Light Scattering Detector (ELSD) nih.govmdpi.com |
Applications of D Galactose 18o in Metabolic and Biochemical Pathway Elucidation
Stable Isotope Tracing Methodologies with D-Galactose-18O
Stable isotope tracing is a fundamental technique in metabolic research, allowing scientists to follow the fate of labeled molecules within a biological system. nih.gov D-Galactose-¹⁸O is particularly useful for these studies due to the precision it offers in tracking metabolic pathways. bocsci.com
Experimental Design Principles for ¹⁸O Tracer Experiments in Biological Systems
The success of a tracer experiment hinges on a well-conceived experimental design. Key considerations include the selection of the appropriate stable isotope tracer, such as ¹³C, ¹⁵N, ²H, or ¹⁸O, based on the specific metabolic pathway under investigation. nih.gov The choice of which labeled compound to use is critical for accurately tracing the desired metabolic reactions. nih.gov For instance, ¹⁸O-labeling with H₂¹⁸O is advantageous due to the rapid diffusion of water into cells and the short labeling periods required compared to ¹³C or ¹⁵N tracers. frontiersin.org
A crucial aspect of the experimental design is the determination of the optimal tracer mixture to ensure the isotope labeling experiment (ILE) provides meaningful data about metabolic fluxes. frontiersin.org The experimental setup must also account for the system reaching an isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time. d-nb.info This is often validated by measuring isotopic labeling at multiple time points. d-nb.info
Isotopic Steady-State and Non-Steady-State Metabolic Flux Analysis (MFA) utilizing this compound
Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions, or fluxes, within a cell. mdpi.com When a biological system is at an isotopic steady state, the labeling patterns of intracellular metabolites are determined by the metabolic fluxes. mdpi.comresearchgate.net By measuring these labeling patterns, researchers can infer the fluxes in the network. mdpi.comresearchgate.net This is often referred to as steady-state MFA. frontiersin.org
However, many biological systems, particularly in dynamic environments or disease states, may not reach a metabolic or isotopic steady state. nih.gov In such cases, isotopically non-stationary MFA (INST-MFA) is employed. d-nb.infofrontiersin.org This approach analyzes the time-dependent changes in isotopic labeling to determine metabolic fluxes. biorxiv.org Both steady-state and non-steady-state MFA can utilize various stable isotopes, including ¹⁸O from D-Galactose-¹⁸O, to provide a detailed picture of cellular metabolism. mdpi.comnih.gov
Deconvolution of Metabolic Fluxes and Pathway Contributions using ¹⁸O Enrichment Data
A significant challenge in analyzing data from eukaryotic cells is that measurements often represent an average of metabolite pools from different subcellular compartments, like the mitochondria and cytosol. nih.gov Computational deconvolution techniques are employed to address this by separating the total cellular isotopic labeling patterns into their compartmental counterparts. nih.gov This allows for a more accurate determination of fluxes within specific organelles. nih.gov
This compound in Carbohydrate Catabolism and Anabolism Studies
D-Galactose-¹⁸O serves as a valuable tracer for investigating both the breakdown (catabolism) and synthesis (anabolism) of carbohydrates. Its use allows for the detailed mapping of metabolic pathways and the identification of key regulatory points.
Elucidation of Specific D-Galactose Catabolic Pathways and Regulatory Networks
The primary pathway for D-galactose catabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. wikipedia.orgwikipathways.org This pathway involves a series of enzymatic steps, and its activity is crucial for utilizing galactose as an energy source. wikipedia.orgnih.gov In addition to the Leloir pathway, alternative catabolic routes, such as the De Ley-Doudoroff pathway and an oxido-reductive pathway, have been identified in various organisms, including filamentous fungi like Aspergillus niger. wikipedia.orgosti.govresearchgate.netresearchgate.net
The use of stable isotope tracers has been instrumental in understanding the complexity of these pathways and their regulation. For example, studies in Pseudomonas protegens Pf-5 using ¹³C-labeled glucose and galactose revealed that galactose catabolism is suppressed in the presence of glucose. biorxiv.org This indicates a hierarchical regulation of carbohydrate utilization. The regulatory network governing galactose metabolism involves specific transcription factors that control the expression of genes involved in polysaccharide degradation and sugar catabolism. osti.gov
Table 1: Key Enzymes in the Leloir Pathway This table is interactive. Click on the headers to sort.
| Enzyme | Gene | Function |
|---|---|---|
| Galactose mutarotase | GALM | Interconverts β-D-galactose and α-D-galactose. wikipedia.org |
| Galactokinase | GALK | Phosphorylates α-D-galactose to galactose-1-phosphate. wikipedia.org |
| Galactose-1-phosphate uridylyltransferase | GALT | Transfers a UMP group from UDP-glucose to galactose-1-phosphate to form UDP-galactose. wikipedia.org |
Tracing the Contribution of this compound to Glycosylation and Complex Glycan Biosynthesis
Glycosylation is a fundamental biological process that involves the attachment of sugar moieties (glycans) to proteins and lipids. sigmaaldrich.com D-galactose is a key component of many of these complex glycans. sigmaaldrich.com By using D-Galactose-¹⁸O, researchers can trace the incorporation of galactose into glycoproteins and glycolipids, providing insights into the biosynthesis of these important molecules. biorxiv.orgnih.gov
The process of glycan biosynthesis often involves the assembly of oligosaccharides on a lipid carrier in the cytoplasm, which are then transferred to proteins. nih.gov The enzymes involved in this process, known as glycosyltransferases, often exhibit strong preferences for their native sugar substrates. acs.org Stable isotope tracing can be combined with metabolomics to directly observe the allocation of sugars like galactose to nucleotide sugars and cell-membrane glycans. biorxiv.org This has been particularly insightful in cancer research, where alterations in glycosylation are a common feature. biorxiv.org For instance, studies have shown that some cancer cells can utilize galactose to support proliferation, and tracing experiments have helped to delineate the metabolic pathways involved. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| D-Galactose |
| Glucose-1-phosphate |
| UDP-glucose |
| UDP-galactose |
| β-D-galactose |
| α-D-galactose |
| Galactose-1-phosphate |
| Glycoproteins |
| Glycolipids |
| Nucleotide sugars |
| Pyruvate |
| Acetate |
| Lactose (B1674315) |
| Fructose (B13574) |
| Sucrose |
| Mannose |
| Xylose |
| Arabinose |
| Gluconate |
| 2-ketogluconate |
| Fructose 6-phosphate |
| Fructose-1,6-bisphosphate |
| Dihydroxyacetone phosphate (B84403) |
| Xylulose 5-phosphate |
| Ribose 5-phosphate |
| Sedoheptulose 7-phosphate |
| D-sorbitol |
| L-xylo-3-hexulose |
| D-fructose |
| D-galactitol |
| L-arabinose |
| D-xylose |
| D-xylulose-5-phosphate |
| D-xylulose |
| Xylitol |
| D-galacturonate |
| D-gluconate |
| D-galactonate |
| D-glyceraldehyde |
| L-glyceraldehyde |
| Dihydroxyacetone |
| Glycerol |
| 2-keto-3-deoxy-D-galactonate |
| D-altronate |
| D-arabinonate |
| L-galactose |
| L-fucose |
| L-rhamnose |
| D-mannose |
| N,N′-Diacetylbacillosamine |
| Uridine diphosphate (B83284) N′-diacetylbacillosamine |
Mechanistic Investigations using this compound
The isotopic labeling of D-galactose with ¹⁸O at specific positions is a powerful tool for elucidating the intricate details of enzyme-catalyzed reactions. This approach provides a means to trace the fate of oxygen atoms throughout a reaction, offering unambiguous evidence for reaction mechanisms, including the formation and breakdown of intermediates.
The use of ¹⁸O-labeled D-galactose in kinetic studies allows for the determination of kinetic isotope effects (KIEs), which can reveal the rate-determining steps of an enzymatic reaction. nih.gov By comparing the reaction rates of the unlabeled (¹⁶O) and labeled (¹⁸O) substrate, researchers can infer whether the bond to the oxygen atom is being broken in the rate-limiting step.
For example, in the hydrolysis of nitrophenyl β-D-galactosides by β-galactosidase, ¹⁸O leaving group KIEs have been used to demonstrate that glycosidic bond cleavage is largely rate-determining for some substrates. nih.gov A significant KIE indicates that the C-O bond to the leaving group is cleaved in the transition state of the rate-determining step.
Furthermore, ¹⁸O labeling can help to distinguish between different proposed mechanisms. For instance, in the case of β-galactosidase, the data supports a mechanism involving a covalent galactosyl-enzyme intermediate. nih.gov The use of D-Galactose-¹⁸O allows for the direct observation of the transfer of the galactosyl moiety to the enzyme and its subsequent hydrolysis.
A study on galactose mutarotase, an enzyme that catalyzes the interconversion of β-D-galactose and α-D-galactose, utilized site-directed mutagenesis and X-ray crystallography to propose a mechanism where specific amino acid residues act as a base and an acid. nih.gov The use of ¹⁸O-labeled galactose could further solidify this proposed mechanism by directly tracking the proton transfer events involving the oxygen atoms of the substrate.
One of the key applications of ¹⁸O-labeled substrates is in tracing oxygen transfer and exchange reactions. In many enzymatic reactions, a water molecule is a reactant, and it can be challenging to distinguish the oxygen atom from water from the oxygen atoms of the substrate. By using H₂¹⁸O or a substrate labeled with ¹⁸O, the source of the oxygen atom in the product can be unequivocally identified. researchgate.netresearchgate.net
For instance, in the hydrolysis of a glycosidic bond, an oxygen atom from water is incorporated into the product. Using H₂¹⁸O would result in the incorporation of ¹⁸O into the sugar product, confirming a hydrolytic mechanism. Conversely, if the reaction proceeds through a different mechanism where an oxygen atom from another part of the substrate is transferred, ¹⁸O labeling of the substrate would reveal this. researchgate.net
This technique has been instrumental in understanding the mechanisms of glycosyl hydrolases. researchgate.net Studies have shown that these enzymes can catalyze both hydrolysis and transglycosylation reactions. By using ¹⁸O-labeled water, it was demonstrated that some endoglucanases exhibit oxygen-exchange activity, which is consistent with a transglycosylation mechanism involving a glycosyl-enzyme intermediate. researchgate.net
The table below summarizes findings from a study on the enzyme-catalyzed exchange of ¹⁸O from [1-¹⁸O]galactose to water, which helps in constructing free-energy profiles for lactose hydrolysis. nih.gov
| Enzyme | Predominant Product of Transfer to Glucose | Preponderant Pathway at Kinetic Saturation |
| ebgabcd | Allolactose | Hydrolysis |
| ebgabcde | Allolactose | Hydrolysis |
This table shows that while transfer to glucose occurs, hydrolysis is the main reaction pathway at saturating substrate concentrations for these evolved β-galactosidase enzymes.
Isotopic labeling, including with ¹⁸O, provides a subtle yet powerful probe to study the dynamic interactions between a substrate and an enzyme without significantly altering the chemical properties of the substrate. csic.es Changes in the vibrational frequencies of bonds involving the isotope can be monitored using techniques like infrared spectroscopy, providing information about the local environment of the substrate within the enzyme's active site.
The binding of a substrate to an enzyme can induce conformational changes in both molecules. ¹⁸O labeling can help to report on these changes. For example, the interaction of D-galactose with galactose oxidase has been studied extensively. caltech.eduuni-muenchen.de This enzyme catalyzes the oxidation of the C-6 primary alcohol of D-galactose. caltech.eduresearchgate.net Using ¹⁸O-labeled D-galactose at the C-6 position could provide insights into how the enzyme activates this specific hydroxyl group for oxidation.
Furthermore, isotopic labeling can be used in combination with techniques like mass spectrometry to study the structure of enzyme-substrate complexes. core.ac.uk By analyzing the fragmentation patterns of the labeled substrate when bound to the enzyme, it is possible to deduce the points of interaction and the orientation of the substrate in the active site.
This compound in Systems Biology and Fluxomics Research
In the era of systems biology, understanding the integrated behavior of metabolic networks is a key goal. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govnsf.govresearchgate.net The use of stable isotope tracers, such as ¹³C- and ¹⁸O-labeled substrates, is central to MFA. nih.gov
Genome-scale metabolic models (GEMs) are comprehensive in silico representations of an organism's metabolism. i-med.ac.atresearchgate.net These models can be used to simulate metabolic behavior under different conditions and to generate hypotheses about metabolic function. i-med.ac.atresearchgate.net However, the predictive power of these models is greatly enhanced when they are constrained with experimental data. gwdg.deresearchgate.net
Metabolic flux analysis data, including that obtained using D-Galactose-¹⁸O, provides a critical layer of experimental validation for GEMs. frontiersin.orgasm.org By feeding cells ¹⁸O-labeled galactose and measuring the incorporation of the label into various intracellular metabolites, researchers can determine the fluxes through different metabolic pathways. oup.com This information can then be used to constrain the solution space of the GEM, leading to more accurate predictions of the metabolic state.
The integration of MFA data with GEMs allows for a more holistic understanding of cellular metabolism. nih.govpnas.org For example, a study on galactose utilization in yeast integrated 18 different datasets, including mRNA and protein abundance and protein-DNA interactions, to reconstruct the galactose utilization network. nih.govpnas.org The inclusion of flux data from ¹⁸O-MFA would further refine such models, providing a more dynamic picture of how the network responds to changes in galactose availability.
This integrated approach can reveal how metabolic fluxes are redirected in response to genetic or environmental perturbations and can help to identify key regulatory nodes in the network. frontiersin.org For instance, by comparing the flux maps of wild-type and mutant cells grown on D-Galactose-¹⁸O, researchers can pinpoint the metabolic consequences of a specific gene deletion.
The table below illustrates the types of data that can be integrated into a genome-scale metabolic model.
| Data Type | Information Provided |
| Genomics | The complete set of genes encoding metabolic enzymes. |
| Transcriptomics | The expression levels of metabolic genes under specific conditions. |
| Proteomics | The abundance of metabolic enzymes. |
| Metabolomics | The concentrations of intracellular metabolites. |
| Fluxomics (¹⁸O-MFA) | The rates of metabolic reactions. |
This table highlights how ¹⁸O-MFA provides a unique and essential dataset for understanding the dynamic operation of metabolic networks within the framework of a genome-scale model.
Quantitative Analysis of Intracellular Metabolic Fluxes in Cellular Systems
The use of stable, non-radioactive isotopes is a cornerstone of metabolic flux analysis (MFA), a powerful technique for quantifying the rates (fluxes) of intracellular biochemical reactions. mdpi.comresearchgate.net While carbon-13 (¹³C) is the most commonly used isotope for tracing metabolic pathways, oxygen-18 (¹⁸O) offers unique advantages, particularly for probing phosphorylation, dephosphorylation, and other reactions involving the transfer of oxygen atoms or interaction with water. nih.govnih.gov D-Galactose labeled with ¹⁸O at the C1 position (D-Galactose-¹⁸O) serves as a sophisticated tracer to elucidate the intricate network of galactose metabolism.
When introduced into a cellular system, D-Galactose-¹⁸O is metabolized through the Leloir pathway. The ¹⁸O label is transferred to downstream metabolites, and its distribution provides quantitative data on the activities of the enzymes involved. The primary analytical methods for tracking ¹⁸O-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Key Research Findings from Isotope Tracing:
Tracing Phosphotransfer Networks: ¹⁸O-based metabolite tagging is particularly effective for tracking the dynamics of phosphate groups. nih.gov In the context of galactose metabolism, the phosphorylation of D-Galactose-¹⁸O by galactokinase (GALK) would yield galactose-1-phosphate containing the ¹⁸O label. Subsequent enzymatic steps would transfer this labeled oxygen. For instance, ¹⁸O-assisted ³¹P NMR and mass spectrometry can be used to simultaneously measure the levels and turnover rates of various phosphometabolites. nih.govfrontiersin.org
Elucidating Glycolytic and Pentose Phosphate Pathway (PPP) Fluxes: While not directly from D-Galactose-¹⁸O, studies using other labeled substrates demonstrate the power of isotope tracing in connected pathways. For example, isotopic tracing has been used to show that in certain cells like neutrophils, glucose is almost entirely shunted into the oxidative PPP to maximize NADPH production, leading to a reversal of flux through upper glycolytic enzymes. biorxiv.org As galactose metabolism feeds into glycolysis at the level of glucose-6-phosphate, D-Galactose-¹⁸O could be used to probe the partitioning of galactose-derived carbons between glycolysis and the PPP.
Quantifying Enzyme Kinetics: The rate of incorporation of ¹⁸O from D-Galactose-¹⁸O into metabolites like galactose-1-phosphate and UDP-galactose is directly proportional to the flux through the respective enzymes (GALK and GALT). By measuring the isotopic enrichment over time (a technique known as isotopically nonstationary MFA or INST-MFA), researchers can determine the in-vivo activities of these enzymes under various physiological or pathological conditions. osti.gov This is particularly valuable for studying diseases of galactose metabolism, such as galactosemia.
The table below illustrates the expected labeling pattern of key metabolites when a cellular system is supplied with D-Galactose-¹⁸O.
| Metabolite | Enzyme | Expected ¹⁸O Labeling Status | Information Gained |
|---|---|---|---|
| Galactose-1-phosphate | Galactokinase (GALK) | ¹⁸O present in the phosphate group | Direct measure of GALK flux |
| UDP-galactose | Galactose-1-phosphate uridyltransferase (GALT) | ¹⁸O present | Quantification of GALT activity |
| Glucose-1-phosphate | UDP-galactose 4-epimerase (GALE) | ¹⁸O present | Measure of GALE flux and reversibility |
| Glucose-6-phosphate | Phosphoglucomutase (PGM) | ¹⁸O present | Flux partitioning into glycolysis vs. PPP |
| Glycogen | Glycogen synthase | ¹⁸O incorporated into the glycosidic bond | Rate of galactose incorporation into glycogen |
By quantifying the mass isotopomer distributions of these metabolites, a detailed and dynamic picture of the galactose metabolic network can be constructed. This approach allows for the identification of metabolic bottlenecks, the elucidation of regulatory mechanisms, and a deeper understanding of how cells utilize galactose for energy and biosynthesis.
Future Directions and Emerging Research Avenues for D Galactose 18o
Advancements in High-Efficiency Isotope Labeling Synthesis Technologies
The utility of D-Galactose-18O is fundamentally dependent on the ability to produce it efficiently and with high isotopic purity. Traditional methods for isotope labeling can be complex and costly. However, recent advancements are addressing these challenges, making 18O-labeled carbohydrates more accessible for research.
Future developments are focused on both chemical and enzymatic synthesis routes. Chemical synthesis offers precise control over the position of the 18O label. New catalytic methods are being explored to facilitate the selective oxygenation of carbohydrate precursors using 18O-labeled water (H₂¹⁸O) as the oxygen source. acs.org Enzymatic synthesis presents a greener and often more straightforward alternative. For instance, enzymes like glucose oxidase can be used to produce hydrogen peroxide (H₂¹⁸O₂) from ¹⁸O₂, which can then be used in subsequent reactions. acs.org While not directly producing galactose, this demonstrates the potential of enzymatic systems for creating ¹⁸O-labeled reagents.
A key area of development is the refinement of methods to reduce the consumption of expensive H₂¹⁸O and improve yields. nih.gov The goal is to create scalable, cost-effective synthesis protocols that can be readily adopted by research laboratories.
Table 1: Comparison of Synthesis Strategies for Isotope Labeling
| Synthesis Strategy | Advantages | Challenges | Emerging Trends |
| Chemical Synthesis | High regioselectivity; precise label placement. | Often requires multiple protection/deprotection steps; potentially harsh reaction conditions. | Development of novel catalysts for direct C-H oxygenation using H₂¹⁸O. acs.org |
| Enzymatic Synthesis | High specificity; mild reaction conditions; environmentally friendly. | Enzyme stability and availability can be limiting; product purification can be complex. | Use of oxidoreductases like glucose oxidase for generating ¹⁸O-labeled reagents. acs.org |
| Chemo-enzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods for optimized pathways. | Requires careful integration of chemical and biological steps. | Multi-enzyme cascade reactions in one-pot syntheses. |
Development of Novel Analytical Platforms for High-Throughput ¹⁸O-Metabolomics
The analysis of ¹⁸O-labeled metabolites is crucial for extracting meaningful biological information. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used in metabolomics. nih.goviptonline.com The development of high-throughput platforms is essential for handling the large sample numbers typical of modern metabolomics studies.
Novel analytical platforms are being developed to enhance the speed, sensitivity, and comprehensiveness of ¹⁸O-metabolomics. nih.govresearchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are continuously being improved with faster separation times and more sensitive detectors. escholarship.orgresearchgate.net Ion mobility separation (IMS) is an emerging technique that can separate ions based on their size, shape, and charge, adding another dimension of separation to MS analysis. escholarship.org
For high-throughput analysis, web-based platforms like XCMS Online are being developed to provide comprehensive workflows that include feature detection, statistical analysis, and data visualization without requiring extensive bioinformatics expertise from the user. acs.org Furthermore, open-source software platforms like CloMet are being created to standardize and connect data from different repositories and analysis tools, facilitating the reuse of public datasets. acs.org These platforms are critical for managing the vast amounts of data generated in high-throughput ¹⁸O-metabolomics and enabling robust analysis of metabolites like this compound. nih.gov
Table 2: Key Analytical Platforms in ¹⁸O-Metabolomics
| Platform | Principle | Strengths for ¹⁸O-Metabolomics |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. researchgate.net | High sensitivity and selectivity; suitable for a wide range of metabolites. iptonline.comresearchgate.net |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. nih.gov | Excellent for analyzing small, volatile metabolites. nih.gov |
| ¹⁸O-assisted ³¹P NMR | Uses NMR to measure ¹⁸O incorporation into phosphorus-containing metabolites. nih.gov | Provides data on metabolite turnover rates and metabolic flux in phosphotransfer networks. nih.gov |
| IMS-MS | Separates ions in the gas phase based on their mobility. escholarship.org | Provides additional separation based on structure, resolving isobaric interferences. |
Expanding Applications of this compound in Glycoscience and Glycobiotechnology
Glycoscience is the study of the structure, function, and biology of carbohydrates (glycans). D-galactose is a fundamental component of many important glycoconjugates, including glycoproteins and glycolipids, which play vital roles in cell signaling, recognition, and adhesion. mdpi.comru.nl The use of this compound as a tracer can provide unprecedented insights into the dynamics of these processes.
In glycoscience, this compound can be used to trace the path of galactose from its uptake by the cell to its incorporation into complex glycans. This allows researchers to study the kinetics of glycosylation pathways and understand how they are regulated under different physiological and pathological conditions. ru.nl For example, it can be used to investigate defects in galactosylation that are associated with certain congenital disorders of glycosylation (CDG). oup.com
In the field of glycobiotechnology, which involves applying the principles of glycoscience to develop new technologies and products, this compound has significant potential. acs.orgnih.gov It can be used to monitor and optimize the production of therapeutic glycoproteins in engineered cell lines, ensuring proper glycosylation patterns that are critical for drug efficacy. researchgate.net By tracing the incorporation of galactose, researchers can better understand and control the glycosylation process in bioreactors.
Integration of ¹⁸O-Labeling with Multi-Omics Data for Comprehensive Metabolic Understanding
To gain a holistic view of biological systems, researchers are increasingly integrating data from multiple "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.netcreative-proteomics.com Isotope labeling with compounds like this compound is a powerful tool in this integrative approach, as it provides dynamic information about metabolic fluxes that can be correlated with changes at other molecular levels. nih.gov
By combining ¹⁸O-labeling metabolomics with transcriptomics and proteomics, researchers can link changes in gene expression and protein levels to alterations in metabolic pathways. nih.govscripps.edu For example, an increase in the expression of genes encoding galactose-metabolizing enzymes could be correlated with an increased flux of this compound through the Leloir pathway. This integrated approach allows for the construction of more accurate and predictive models of metabolic networks. creative-proteomics.com
The development of sophisticated computational tools is essential for the successful integration of multi-omics data. mixomics.org These tools help to manage and analyze large, complex datasets, identify meaningful correlations, and visualize the intricate networks of molecular interactions. The insights gained from such integrated analyses are crucial for understanding the complex mechanisms underlying health and disease.
Emerging Roles of this compound in Mechanistic Toxicology Studies
D-galactose, when administered in high doses, is known to induce changes associated with aging in animal models, primarily through mechanisms involving oxidative stress and the formation of advanced glycation end products (AGEs). nih.govnih.gov While these studies focus on the adverse effects, this compound can be used to investigate the underlying metabolic mechanisms in toxicology without directly studying the adverse outcomes themselves.
By using this compound as a tracer, researchers can precisely track the metabolic fate of galactose under conditions of high exposure. This includes quantifying its conversion to metabolites like galactitol, which is implicated in osmotic stress, and its incorporation into proteins via non-enzymatic glycation. nih.govnih.gov This allows for a detailed investigation of the initial molecular events that may later lead to cellular dysfunction.
This mechanistic approach can help to:
Identify the specific metabolic pathways that are perturbed by high galactose concentrations.
Quantify the flux through alternative pathways, such as the aldose reductase pathway that produces galactitol. nih.gov
Understand how cellular systems respond to metabolic stress at a molecular level.
These studies provide valuable information on the fundamental biochemical processes that occur in response to high levels of a reducing sugar, contributing to a deeper understanding of metabolic dysregulation.
Q & A
Q. How are ethical and safety considerations addressed in this compound animal studies?
- Methodology: Follow institutional guidelines for isotopic tracer use, including radiation safety protocols (if ¹⁸O is radioactive) and humane endpoints. Justify sample sizes using power analysis to minimize animal use .
Data Presentation and Reproducibility
Q. What metadata must accompany this compound datasets to ensure reproducibility?
Q. How should conflicting isotopic enrichment values be reported in multi-institutional studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
